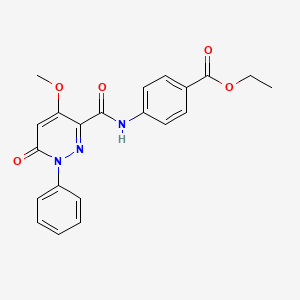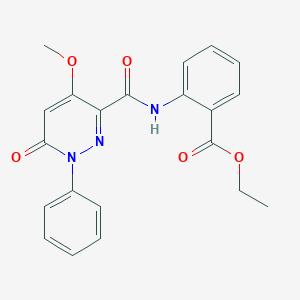![molecular formula C29H29NO3 B6545809 4-tert-butyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide CAS No. 929390-53-4](/img/structure/B6545809.png)
4-tert-butyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide (TBPCB) is a novel compound with a wide range of applications in scientific research. It is a member of the benzamide family, and it is a derivative of the chromene ring system. TBPCB has been studied extensively in recent years due to its potential medical and scientific applications.
作用機序
The mechanism of action of 4-tert-butyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that regulate inflammation, pain, and other physiological processes. By inhibiting the activity of COX-2, this compound may be able to reduce inflammation and pain. Additionally, this compound has been found to have anti-cancer properties, which may be due to its ability to inhibit the activity of certain enzymes involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, and it has been used in the treatment of various diseases such as diabetes, obesity, and hypertension. Additionally, this compound has been found to have anti-fungal properties, and it has been used in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
The use of 4-tert-butyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide in laboratory experiments has several advantages and limitations. One advantage is that this compound is highly soluble in water, making it easy to handle and use in experiments. Additionally, this compound has been found to have a wide range of biochemical and physiological effects, making it a useful tool for studying various diseases and disorders. However, this compound is not without its limitations. It is a relatively new compound, and there is still much to be learned about its effects and mechanisms of action. Additionally, this compound is quite expensive, making it difficult to use in large-scale experiments.
将来の方向性
As 4-tert-butyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide is a relatively new compound, there are many future directions for further research. One potential direction is to explore the potential therapeutic applications of this compound in humans. Additionally, further research could be done to better understand the mechanism of action of this compound and its effects on various diseases and disorders. Additionally, further research could be done to explore the potential side effects of this compound and to develop more cost-effective methods of synthesizing this compound. Finally, further research could be done to explore the potential industrial applications of this compound.
合成法
4-tert-butyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide can be synthesized in two different ways. The first method involves the reaction of 4-tert-butylbenzaldehyde and 2-chloro-4-nitrobenzamide in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction produces the desired product in a yield of about 95%. The second method involves the reaction of 4-tert-butylbenzaldehyde and 4-nitrobenzamide in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction also produces the desired product in a yield of about 95%.
科学的研究の応用
4-tert-butyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide has been studied extensively in recent years due to its potential medical and scientific applications. It has been found to have anti-inflammatory and anti-cancer properties, and it has been used in the treatment of various diseases such as diabetes, obesity, and hypertension. It has also been studied as a potential anti-fungal agent and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Additionally, this compound has been used in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-tert-butyl-N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO3/c1-18(2)19-6-8-20(9-7-19)27-17-25(31)24-16-23(14-15-26(24)33-27)30-28(32)21-10-12-22(13-11-21)29(3,4)5/h6-18H,1-5H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKJRNBLKWGHPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,3-dimethylphenyl)benzamide](/img/structure/B6545730.png)
![N-(5-chloro-2-methylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide](/img/structure/B6545737.png)
![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-fluoro-4-methylphenyl)benzamide](/img/structure/B6545741.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide](/img/structure/B6545754.png)
![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6545768.png)
![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,4,6-trimethylphenyl)benzamide](/img/structure/B6545776.png)
![N-(4-chloro-3-nitrophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide](/img/structure/B6545788.png)
![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-methoxy-3-methylphenyl)benzamide](/img/structure/B6545795.png)





![1,4-dimethyl 2-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzene-1,4-dicarboxylate](/img/structure/B6545851.png)